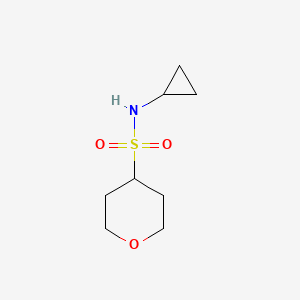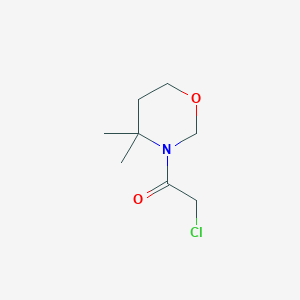
2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl-: is a heterocyclic organic compound that contains one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of chloroacetyl chloride with a suitable amine in the presence of a base can lead to the formation of the desired oxazine ring .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is designed to be scalable and cost-effective for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced oxazine derivatives.
Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine N-oxides, while reduction can produce tetrahydrooxazine derivatives .
Applications De Recherche Scientifique
2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Morpholine (tetrahydro-1,4-oxazine): A related compound with similar structural features but different chemical properties.
Ifosfamide: Another oxazine derivative used as a chemotherapeutic agent.
Uniqueness: 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- is unique due to its specific functional groups and the resulting chemical properties. The presence of the chloroacetyl group allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
73512-51-3 |
|---|---|
Formule moléculaire |
C8H14ClNO2 |
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
2-chloro-1-(4,4-dimethyl-1,3-oxazinan-3-yl)ethanone |
InChI |
InChI=1S/C8H14ClNO2/c1-8(2)3-4-12-6-10(8)7(11)5-9/h3-6H2,1-2H3 |
Clé InChI |
AOZWUKUEEAWLDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOCN1C(=O)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


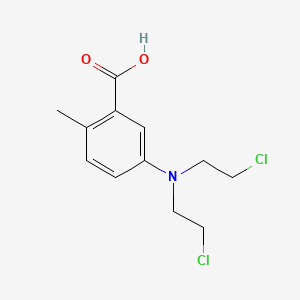
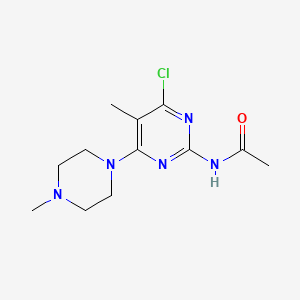
![3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13960488.png)

![3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)
![(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B13960504.png)
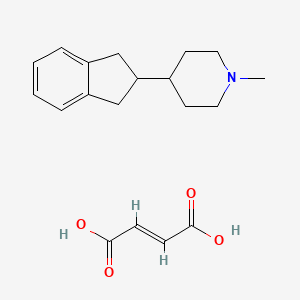
![N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)
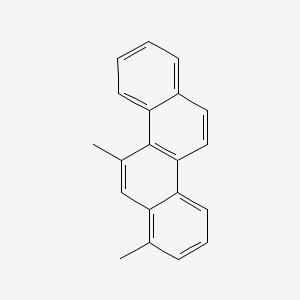
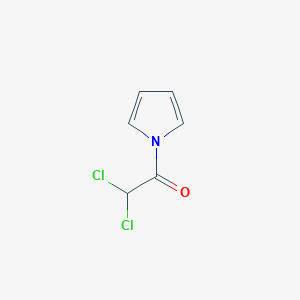

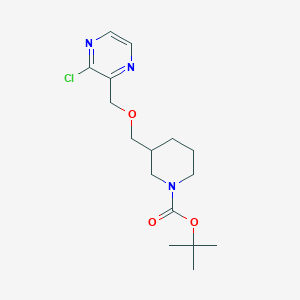
![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
